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molecular formula C10H18F2 B092076 4-Tert-butyl-1,1-difluorocyclohexane CAS No. 19422-34-5

4-Tert-butyl-1,1-difluorocyclohexane

Cat. No. B092076
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06222064B1

Procedure details

A solution of 4-t-butylcyclohexanone (308 mg, 2.0 mmol) in CH2Cl2 (10.0 mL) was added to diethylaminosulfur trifluoride (483 mg, 3.0 mmol ) at room temperature under N2. BF3.OEt2 (100 mL) was added and the mixture was stirred for 6 h at room temperature. The mixture was washed with saturated NaHCO3, dried (Na2SO4), filtered and evaporated in vacuo. Proton and Fluorine NMR with 4-fluoroanisole (2 mmol) as internal standard showed that a 67% yield of 1,1-difluoro-4-t-butylcyclohexane was obtained.
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:5]1CCC(=O)CC1)(C)([CH3:3])[CH3:2].C(N(S(F)(F)[F:18])CC)C.B(F)(F)F.CCOCC.[F:30][C:31]1[CH:36]=[CH:35][C:34](OC)=[CH:33][CH:32]=1>C(Cl)Cl>[F:30][C:31]1([F:18])[CH2:36][CH2:35][CH:34]([C:1]([CH3:5])([CH3:3])[CH3:2])[CH2:33][CH2:32]1 |f:2.3|

Inputs

Step One
Name
Quantity
308 mg
Type
reactant
Smiles
C(C)(C)(C)C1CCC(CC1)=O
Name
Quantity
483 mg
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
2 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1(CCC(CC1)C(C)(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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